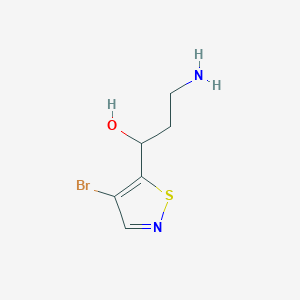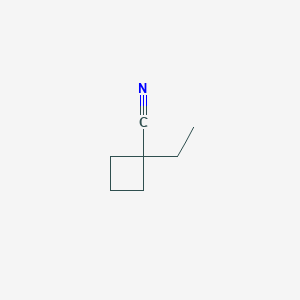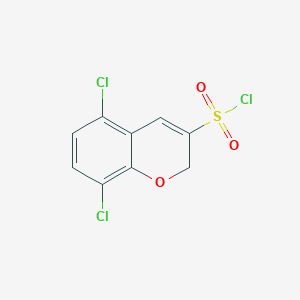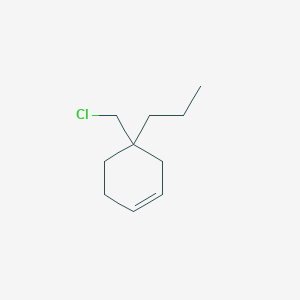
4-(Chloromethyl)-4-propylcyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-4-propylcyclohex-1-ene is an organic compound characterized by a cyclohexene ring substituted with a chloromethyl group and a propyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-4-propylcyclohex-1-ene typically involves the chloromethylation of 4-propylcyclohex-1-ene. One common method is the reaction of 4-propylcyclohex-1-ene with chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly chloromethylating agents may be explored to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-4-propylcyclohex-1-ene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction of the double bond in the cyclohexene ring can yield the corresponding cyclohexane derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) as catalysts can be employed.
Major Products Formed
Nucleophilic Substitution: Substituted cyclohexene derivatives with various functional groups.
Oxidation: Cyclohexenone or cyclohexanol derivatives.
Reduction: 4-(Chloromethyl)-4-propylcyclohexane.
Scientific Research Applications
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Medicinal Chemistry: Derivatives of this compound may exhibit biological activity and can be explored for potential therapeutic applications.
Industrial Chemistry: It can be used as a building block for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-4-propylcyclohex-1-ene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new bonds. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)-4-propylcyclohex-1-ene: Similar in structure but with a bromomethyl group instead of a chloromethyl group.
4-(Chloromethyl)-4-ethylcyclohex-1-ene: Similar in structure but with an ethyl group instead of a propyl group.
4-(Chloromethyl)-4-methylcyclohex-1-ene: Similar in structure but with a methyl group instead of a propyl group.
Uniqueness
4-(Chloromethyl)-4-propylcyclohex-1-ene is unique due to the presence of both a chloromethyl group and a propyl group on the cyclohexene ring
Properties
Molecular Formula |
C10H17Cl |
|---|---|
Molecular Weight |
172.69 g/mol |
IUPAC Name |
4-(chloromethyl)-4-propylcyclohexene |
InChI |
InChI=1S/C10H17Cl/c1-2-6-10(9-11)7-4-3-5-8-10/h3-4H,2,5-9H2,1H3 |
InChI Key |
AAQONFBDWIEFFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCC=CC1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


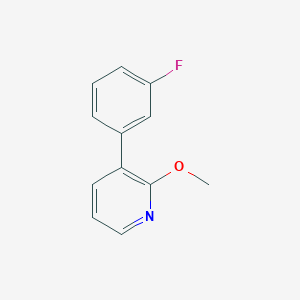
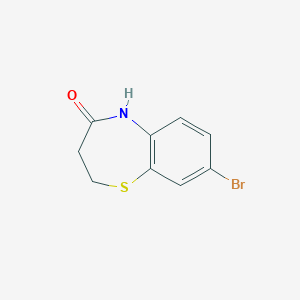
![3-(Chloromethyl)-3-methylbicyclo[3.1.0]hexane](/img/structure/B13163058.png)
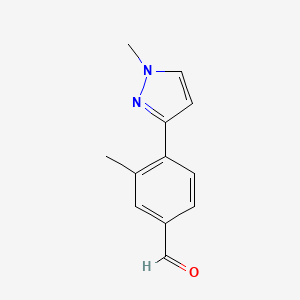
![{[2-(Chloromethyl)-3,3-dimethylbutoxy]methyl}benzene](/img/structure/B13163092.png)




